molecular formula C5H5N3S B133990 Pyrazine-2-carbothioamide CAS No. 4604-72-2

Pyrazine-2-carbothioamide

Cat. No.: B133990
CAS No.: 4604-72-2
M. Wt: 139.18 g/mol
InChI Key: LIURPUMROGYCLW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pyrazine-2-carbothioamide, also known as Pyrazine-2-thiocarboxamide, is a derivative of Pyrazinamide . Pyrazinamide is a unique antituberculosis (anti-TB) drug that plays a key role in shortening TB therapy . The primary target of Pyrazinamide and its derivatives is Mycobacterium tuberculosis .

Mode of Action

This compound, like Pyrazinamide, is a prodrug that is converted into the active form, pyrazinoic acid, within M. tuberculosis by the action of pyrazinamidase, a nicotinamidase encoded by the gene pncA . This active form inhibits multiple targets such as energy production, trans-translation, and perhaps pantothenate/coenzyme A required for persister survival .

Biochemical Pathways

tuberculosis .

Pharmacokinetics

It is suggested that derivatives of pyrazinamide might have a longer half-life, higher bioavailability, and be more effective compared to innovative medicines found by standard drug design and development methods .

Result of Action

The result of this compound’s action is the inhibition of M. tuberculosis growth. It kills nonreplicating persisters that other TB drugs fail to kill, making it an essential drug for inclusion in any drug combinations for treating drug-susceptible and drug-resistant TB such as multidrug-resistant TB .

Action Environment

The action environment of this compound is within the bacterial cell of M tuberculosisIt is known that the emergence of multidrug-resistant tb strains demands the development of new molecular scaffolds, such as this compound .

Biochemical Analysis

Biochemical Properties

Pyrazine-2-carbothioamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For example, this compound has been studied for its potential to inhibit the enzyme InhA, which is involved in the synthesis of mycolic acids in Mycobacterium tuberculosis . This inhibition can disrupt the bacterial cell wall synthesis, making it a potential candidate for anti-tuberculosis therapy.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the expression of genes involved in stress response and apoptosis. This modulation can lead to changes in cell survival and proliferation, making it a compound of interest in cancer research .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, this compound binds to the InhA enzyme, inhibiting its activity and thereby affecting the synthesis of mycolic acids . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time The compound’s stability and degradation are important factors to considerIn vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes without causing significant toxicity. At high doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting key enzymes in these pathways. For example, the inhibition of InhA by this compound disrupts the synthesis of mycolic acids, leading to changes in the overall metabolic profile of Mycobacterium tuberculosis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. Studies have shown that this compound can be efficiently taken up by bacterial cells, where it exerts its inhibitory effects on target enzymes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. In bacterial cells, this compound localizes to the cytoplasm, where it interacts with enzymes involved in cell wall synthesis . This localization is essential for its inhibitory effects on mycolic acid synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrazine-2-thio Carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to yield the corresponding acyl chloride. This acyl chloride is then treated with amines to produce pyrazine-2-carboxamides . due to the toxic nature of thionyl chloride, alternative methods such as the Yamaguchi reaction have been explored. This reaction involves the use of 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, along with 4-dimethylaminopyridine and triethylamine .

Industrial Production Methods: Industrial production of Pyrazine-2-thio Carboxamide can be achieved through automated flow preparation methods. This involves the use of a multi-step flow preparation system, which allows for the efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions: Pyrazine-2-thio Carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Pyrazine-2-thio Carboxamide is unique due to its sulfur-containing structure, which imparts distinct chemical properties and biological activities compared to its oxygen-containing analogs. Its potential as an antituberculosis agent, particularly against drug-resistant strains, highlights its significance in medicinal chemistry .

Properties

IUPAC Name

pyrazine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3S/c6-5(9)4-3-7-1-2-8-4/h1-3H,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIURPUMROGYCLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196699
Record name Pyrazinecarboxamide, thio-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4604-72-2
Record name 2-Pyrazinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4604-72-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazinethiocarboxamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiopyrazinamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18377
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Record name Pyrazinecarboxamide, thio-
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Record name pyrazine-2-carbothioamide
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Record name PYRAZINETHIOCARBOXAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural difference between the pyrazine derivatives studied in the research papers and what impact does this have on their activity against Mycobacterium tuberculosis ?

A: The research papers [, ] explore a range of pyrazine derivatives, focusing on modifications at the 6-position of the pyrazine ring. These modifications include various alkyl amino groups (6-RNH-), dialkylhydrazino groups (6-R2NNH-), alkoxy groups, and phenoxy groups. All derivatives were synthesized as pyrazine-2-carbothioamides. The studies aimed to evaluate how these structural changes influence the compounds' tuberculostatic activity.

Q2: What is the minimum inhibitory concentration (MIC) range observed for the pyrazine derivatives against Mycobacterium tuberculosis?

A: The research revealed a range of MIC values for the different pyrazine derivatives against Mycobacterium tuberculosis. * In one study [], pyrazine amidines and amidoximes displayed MIC values between 31.5 µg/cm3 and 2000 µg/cm3, indicating relatively weak activity. * Another study [] focusing on 6-alkyl amino and 6-dialkylhydrazino pyrazine-2-carbothioamides showed activity within the range of 15.6 µg/cm3 to 250 µg/cm3.

Q3: Were there any limitations or challenges encountered during the research on these pyrazine derivatives?

A: One significant challenge encountered was the lack of in vivo efficacy observed for the most promising compound identified in vitro []. This highlights a common hurdle in drug development, where promising in vitro activity does not always translate to success in animal models or clinical settings. Further research is necessary to understand the factors contributing to this discrepancy and to optimize the compounds for improved in vivo efficacy.

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